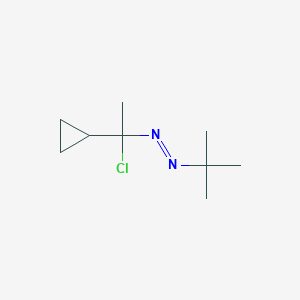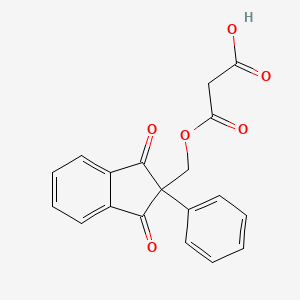![molecular formula C10H18O2 B14627335 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- CAS No. 57761-53-2](/img/structure/B14627335.png)
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is a bicyclic organic compound with a unique structure that includes a seven-membered ring fused to a five-membered ring, containing an oxygen atom. This compound is notable for its chiral centers and is used in various chemical and pharmaceutical applications due to its structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- typically involves the bromination of (1S)-cyclohex-3-ene-1-carboxylic acid. The process includes reacting the acid with a brominating agent such as N-bromosuccinimide or 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base like calcium oxide or calcium hydroxide. The reaction is carried out in solvents such as dichloromethane, toluene, tetrahydrofuran, ethyl acetate, hexanes, or cyclopentyl methyl ether .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. The use of common reagents and solvents ensures that the process can be carried out on a large scale with consistent yields. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of chiral small molecules and catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Mechanism of Action
The mechanism of action of 6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- involves its interaction with specific molecular targets. In the case of its use in pharmaceuticals, the compound acts by inhibiting enzymes or receptors involved in disease pathways. For example, as an intermediate in the synthesis of edoxaban, it helps inhibit activated blood coagulation factor X, thereby preventing thrombotic diseases .
Comparison with Similar Compounds
Similar Compounds
(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but contains a sulfur atom instead of an oxygen atom.
2-Oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate: This compound has a different ring structure but shares similar functional groups.
Uniqueness
6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)- is unique due to its specific ring structure and chiral centers, which make it valuable in the synthesis of chiral molecules and pharmaceuticals. Its ability to undergo various chemical reactions and serve as a versatile intermediate further distinguishes it from similar compounds .
Properties
CAS No. |
57761-53-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4S,5S)-4,7,7-trimethyl-6-oxabicyclo[3.2.1]octan-4-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2)7-4-5-10(3,11)8(6-7)12-9/h7-8,11H,4-6H2,1-3H3/t7-,8-,10-/m0/s1 |
InChI Key |
GFVNUAIJEZSBOG-NRPADANISA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C[C@@H]1OC2(C)C)O |
Canonical SMILES |
CC1(C2CCC(C(C2)O1)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


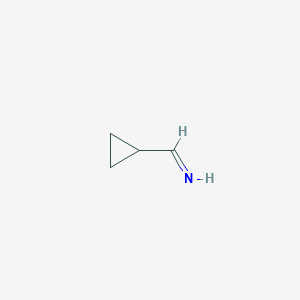
![2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-3,1-benzoxazin-4-one](/img/structure/B14627261.png)

![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

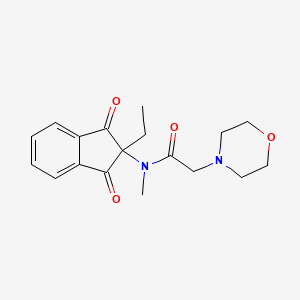
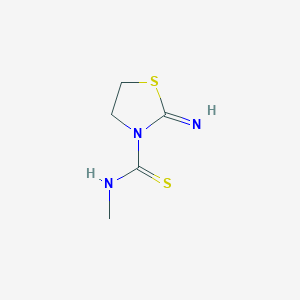
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)
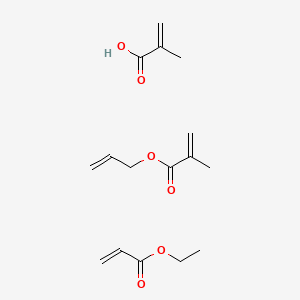
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
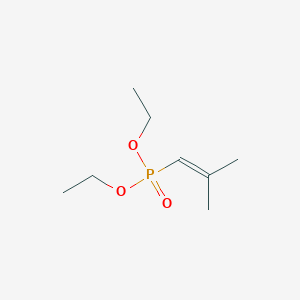
![Ethyl [(chloromethyl)sulfanyl]acetate](/img/structure/B14627338.png)
